molecular formula C29H27N3O B378961 N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2,2-DIMETHYLPROPANAMIDE

N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2,2-DIMETHYLPROPANAMIDE

Cat. No.: B378961
M. Wt: 433.5g/mol
InChI Key: XBZDKGOIOSFKFB-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound with a unique structure that includes a pyrrole ring substituted with benzyl, cyano, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2,2-DIMETHYLPROPANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving an aldehyde and an amine in the presence of an acid catalyst.

    Substitution Reactions: The introduction of benzyl, cyano, and diphenyl groups can be achieved through various substitution reactions. These reactions often require specific reagents and conditions, such as the use of strong bases or acids, and controlled temperatures.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the substituted pyrrole with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2,2-DIMETHYLPROPANAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various conditions.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2,2-DIMETHYLPROPANAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-1-naphthamide: This compound has a similar structure but with a naphthamide group instead of a dimethylpropanamide group.

    N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide: This compound has a butanamide group instead of a dimethylpropanamide group.

Uniqueness

N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2,2-DIMETHYLPROPANAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C29H27N3O

Molecular Weight

433.5g/mol

IUPAC Name

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C29H27N3O/c1-29(2,3)28(33)31-27-24(19-30)25(22-15-9-5-10-16-22)26(23-17-11-6-12-18-23)32(27)20-21-13-7-4-8-14-21/h4-18H,20H2,1-3H3,(H,31,33)

InChI Key

XBZDKGOIOSFKFB-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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